8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
Properties
IUPAC Name |
11-chloro-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMCTRTOSLZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=NN=CN3C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a dicationic molten salt catalyst, which facilitates the formation of the triazolo and pyrimidine rings through a one-pot synthesis . This method is environmentally friendly and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine features a thieno ring fused with a triazolo-pyrimidine moiety. The presence of chlorine at the 8-position enhances its reactivity and biological efficacy. The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Common synthetic pathways include:
- Cyclization reactions involving thieno derivatives.
- Alkylation methods to introduce various substituents.
- Microwave-assisted synthesis to improve reaction times and yields.
Biological Activities
Research indicates that this compound exhibits significant biological activities. Notable pharmacological properties include:
- Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains. For instance, derivatives have demonstrated activity comparable to standard antibiotics against pathogens like Staphylococcus aureus and Candida albicans .
- Antitumor Potential : Some studies have indicated that derivatives of this compound may act as potential anti-tumor agents by inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Anti-inflammatory Effects : Certain analogs have been studied for their ability to modulate inflammatory responses .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. The results indicated that specific compounds exhibited high inhibition zones against Proteus vulgaris, suggesting their potential use as antimicrobial agents .Compound Activity Against Staphylococcus aureus Activity Against Candida albicans 2a + - 2b - - 2d ++ ++ -
Antitumor Activity :
In another research effort, derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed promising anti-tumor activity with some compounds exhibiting IC50 values in the low micromolar range against MCF-7 cells .
Mechanism of Action
The mechanism of action of 8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Triazolo[4,3-c]pyrimidines (e.g., 8d : 236–238°C) generally exhibit higher melting points than [1,5-c] isomers due to planar rigidity .
- NMR Shifts : C3-H and C5-H protons in [4,3-c] isomers resonate downfield (δ = 7.5–8.5 ppm) compared to [1,5-c] analogs, reflecting distinct electron distribution .
Key Research Findings
Synthetic Versatility : Suzuki coupling enables precise introduction of aryl/heteroaryl groups (e.g., thiophene, chlorophenyl) at the 5- and 3-positions, facilitating diversity-oriented synthesis .
Structure-Activity Relationships: Chlorine at C8 improves bioactivity but may reduce solubility; nitro groups enhance antibacterial efficacy . Fused benzene rings (e.g., tetrahydrobenzothieno) increase lipophilicity, aiding penetration into bacterial membranes .
Isomerization Dynamics : [4,3-c] isomers are thermodynamically stable under acidic conditions but rearrange to [1,5-c] isomers upon heating, impacting drug design .
Biological Activity
8-Chlorothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a thieno[3,2-e] ring fused to a triazolo[4,3-c]pyrimidine moiety, with a chlorine atom at the 8-position. This configuration is believed to enhance its reactivity and biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step processes. Common synthetic routes include the cyclization of appropriate precursors and alkylation methods to achieve the desired heterocyclic framework. Research has documented various protocols aimed at optimizing yield and purity during synthesis .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound display potent antimicrobial properties. For example, certain derivatives demonstrated effectiveness against various bacterial strains and fungi .
- Inhibition of Protein Kinases (PKs) : The compound has been identified as an inhibitor of specific PKs, which are crucial in regulating cellular signaling pathways. This inhibition can disrupt several biochemical pathways involved in disease processes .
- Anticancer Potential : As part of the pyrimidopyrimidine class, this compound has shown promising anticancer activity through its interactions with cellular targets .
The primary mechanism of action involves the inhibition of protein kinases. By binding to these enzymes, this compound disrupts signaling pathways essential for cell proliferation and survival. This action can lead to apoptosis in cancer cells and reduced growth in microbial pathogens.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Screening : A study evaluated various derivatives for antimicrobial activity using the agar well diffusion method. The results indicated that some compounds exhibited superior activity compared to established antibiotics like Metronidazole .
Compound Staphylococcus aureus Escherichia coli Candida albicans 2a + - ++ 2b - - - 2d ++ + ++ - Inhibition Studies : Another investigation focused on the selectivity and potency of thienylpyrimidines as PI5P4Kγ inhibitors. The study highlighted the compound's ability to inhibit specific kinases with low nanomolar potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
